7-Methoxyquinoxalin-5-amine
Übersicht
Beschreibung
7-Methoxyquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3O . It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinoxaline core with a methoxy group at the 7th position and an amine group at the 5th position.
Vorbereitungsmethoden
The synthesis of 7-Methoxyquinoxalin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core . The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, employing green chemistry principles .
Analyse Chemischer Reaktionen
7-Methoxyquinoxalin-5-amine undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
7-Methoxyquinoxalin-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxyquinoxalin-5-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biological processes . For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels and exhibiting antidepressant effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
7-Methoxyquinoxalin-5-amine can be compared with other similar compounds such as quinoxaline, quinoline, and quinolin-8-amine . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. For instance:
Quinoxaline: Lacks the methoxy and amine groups, but has broad-spectrum antimicrobial properties.
Quinoline: Contains a nitrogen atom in the ring structure and is known for its antimalarial activity.
Quinolin-8-amine: Similar to this compound but with different substitution patterns, leading to varied pharmacological effects.
Eigenschaften
CAS-Nummer |
7403-14-7 |
---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
7-methoxyquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3 |
InChI-Schlüssel |
YYNJYMYRHBOARL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=CN=C2C(=C1)N |
Kanonische SMILES |
COC1=CC2=NC=CN=C2C(=C1)N |
Key on ui other cas no. |
7403-14-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.